molecular formula C17H22N4O3S B2486563 N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1421467-70-0

N-(4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2486563
CAS RN: 1421467-70-0
M. Wt: 362.45
InChI Key: RZUNWBGQIKAQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH in aqueous media to yield N-(Piperidin-1-yl) benzenesulfonamide. Subsequent steps involve the substitution at the nitrogen atom with different electrophiles to introduce the desired functional groups (Khalid et al., 2014).

Molecular Structure Analysis

Quantum mechanical calculations on similar molecules reveal details about their electronic structure, including molecular electrostatic potentials and HOMO-LUMO energy gaps, which indicate chemical reactivity. Vibrational spectra (IR assignments) provide insights into the molecular structure and functional groups present (Shukla & Yadava, 2020).

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various derivatives of the given compound, focusing on enhancing its chemical properties and biological activities. For instance, novel coordination complexes with pyrazole-acetamide derivatives have been synthesized, exhibiting significant antioxidant activity due to their unique structural arrangements and hydrogen bonding interactions (Chkirate et al., 2019). Similarly, diverse heterocyclic compounds incorporating a sulfamoyl moiety have been developed for antimicrobial applications, demonstrating promising results against various bacterial and fungal strains (Darwish et al., 2014).

Biological Evaluation

The synthesized compounds have undergone extensive biological evaluations to determine their potential therapeutic applications. Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores have been evaluated for their antibacterial potentials, with some compounds showing moderate inhibitory effects against Gram-negative bacterial strains (Iqbal et al., 2017). Another study synthesized isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, exploring their antitumor activities and demonstrating their potential as novel anticancer agents (Hao-fei, 2011).

properties

IUPAC Name

N-[4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-14(22)19-16-3-5-17(6-4-16)25(23,24)21-11-7-15(8-12-21)13-20-10-2-9-18-20/h2-6,9-10,15H,7-8,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUNWBGQIKAQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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